(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone
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Description
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Compounds with structures similar to (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone have been synthesized through various chemical reactions, demonstrating the versatility of these molecules in organic synthesis. For instance, derivatives containing pyrazole moieties have been synthesized via cyclocondensation, illustrating the potential of these compounds in the development of new chemical entities with possible therapeutic applications. Such synthetic strategies underscore the importance of these compounds in medicinal chemistry and drug discovery processes.
Biological and Pharmacological Activities
Research has highlighted the antibacterial and antioxidant activities of synthesized compounds containing the pyrazole moiety, indicating the potential of these compounds in developing new antibacterial and antioxidant agents. Molecular docking analysis further provides insights into the interactions between these compounds and biological targets, suggesting their utility in designing drugs with specific biological activities. The exploration of these compounds in various biological assays signifies their potential in contributing to new treatments and therapies.
Applications in Drug Discovery
The synthesis and evaluation of novel derivatives, including pyrazoline and pyrazole derivatives, have been conducted to explore their anti-inflammatory, antibacterial, and anticancer activities. Such studies are crucial in identifying new lead compounds for further development in the pharmaceutical industry. The ability of these compounds to serve as building blocks for more complex molecules with desirable pharmacological profiles emphasizes their importance in drug synthesis and optimization.
Antimicrobial and Antimycobacterial Activity
Compounds related to this compound have been investigated for their antimicrobial and antimycobacterial activities, highlighting their potential as novel antimicrobial agents. The screening of these compounds against various bacterial and fungal strains contributes to the ongoing search for new treatments for infectious diseases.
- Synthesis, DFT, Molecular docking Analysis and Antibacterial, Antioxidant Activities of tri-substituted pyrazoles (Golea Lynda, 2021)
- Synthesis of Some New Azole, Pyrimidine, Pyran, and Benzo/ Naphtho(b)furan Derivatives Incorporating Thiazolo(3,2-a)benzimidazole moiety (A. Farag et al., 2011)
- Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives (.. R.V.Sidhaye et al., 2011)
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-19(2)14-15(18-8-7-17-14)23-12-5-3-9-20(11-12)16(21)13-6-4-10-22-13/h4,6-8,10,12H,3,5,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZGXQBUAUZGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.